molecular formula C8H4F3N B1303389 2,4,6-Trifluorophenylacetonitrile CAS No. 220227-80-5

2,4,6-Trifluorophenylacetonitrile

Cat. No.: B1303389
CAS No.: 220227-80-5
M. Wt: 171.12 g/mol
InChI Key: IHCQMVSMIRAMBR-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenylacetonitrile is an organic compound with the chemical formula C8H4F3N. It is a derivative of phenylacetonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4,6-Trifluorophenylacetonitrile involves the reaction of 2,4,6-trifluorobenzaldehyde with sodium cyanide under alkaline conditions. This reaction typically occurs in a solvent such as ethanol or methanol and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to more efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorophenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of active metabolites. These interactions can affect various molecular targets and pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trifluorophenylacetonitrile is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to different chemical and physical properties compared to its isomers, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCQMVSMIRAMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380731
Record name 2,4,6-TRIFLUOROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-80-5
Record name 2,4,6-TRIFLUOROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220227-80-5
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